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molecular formula C12H12O2 B8606262 3,4-dihydronaphthalen-1-yl Acetate

3,4-dihydronaphthalen-1-yl Acetate

Cat. No. B8606262
M. Wt: 188.22 g/mol
InChI Key: GBRZVFKBTFSDHF-UHFFFAOYSA-N
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Patent
US05266568

Procedure details

A mixture of α-tetralone (200 mL, 1.5 mol) and conc. H2SO4 (4 mL) in isopropenyl acetate (1.0 L, 9.08 mol) was heated to reflux overnight. It was cooled to r.t. and filtered through a mixture of celite, NaHCO3 and silica (approx. 1:1:0.2) with EtOAc and concentrated to yield 317.1 g of the crude title product; bp: 90° C./0.5 mm Hg.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.OS(O)(=O)=O.[C:17](OC(C)=C)(=[O:19])[CH3:18]>>[C:17]([O:10][C:9]1[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2][CH2:1][CH:11]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OC(=C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through a mixture of celite, NaHCO3 and silica (approx. 1:1:0.2) with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 317.1 g
YIELD: CALCULATEDPERCENTYIELD 112.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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